Dicyanoaurate ion

Übersicht

Beschreibung

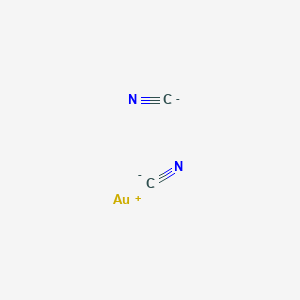

The dicyanoaurate ion is a coordination complex with the formula [Au(CN)₂]⁻. It is a linear anion consisting of a gold atom bonded to two cyanide ligands. This compound is notable for its role in gold cyanidation, a process used to extract gold from its ores. The this compound is also used in various industrial applications, including gold plating and the synthesis of other gold compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The dicyanoaurate ion can be synthesized by reacting gold(I) chloride with an excess of potassium cyanide: [ \text{AuCl} + 2 \text{KCN} \rightarrow \text{KAu(CN)}_2 + \text{KCl} ]

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

The dicyanoaurate ion undergoes various chemical reactions, including:

Oxidation: The ion can be oxidized to form tetracyanoaurate(III) complexes.

Reduction: It can be reduced to metallic gold.

Substitution: The cyanide ligands can be substituted with other ligands, such as halides or phosphines.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like chlorine or bromine.

Reduction: Reducing agents such as sodium borohydride or hydrazine.

Substitution: Ligand exchange reactions typically occur in the presence of excess ligands and under controlled pH conditions.

Major Products

Oxidation: Tetracyanoaurate(III) complexes.

Reduction: Metallic gold.

Substitution: Various gold(I) complexes with different ligands.

Wissenschaftliche Forschungsanwendungen

The dicyanoaurate ion has numerous applications in scientific research:

Chemistry: Used in the synthesis of gold nanoparticles and other gold-based materials.

Biology: Investigated for its potential use in biological imaging and as a therapeutic agent.

Medicine: Studied for its pharmacological properties, particularly in the treatment of rheumatoid arthritis.

Industry: Widely used in gold plating and as an intermediate in the extraction of gold from ores .

Wirkmechanismus

The dicyanoaurate ion exerts its effects through various mechanisms:

Molecular Targets: It interacts with metal ions and proteins, forming stable complexes.

Pathways Involved: The ion can participate in electron transfer reactions and coordinate with biological molecules, affecting their function and activity

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tetracyanoaurate(III): [Au(CN)₄]⁻

Dihalodicyanoaurate: [Au(CN)₂X₂]⁻ (where X is a halide)

Tetrabutylammonium dicyanoaurate: [(C₄H₉)₄N][Au(CN)₂]

Uniqueness

The dicyanoaurate ion is unique due to its linear structure and its ability to form stable complexes with a wide range of ligands. This versatility makes it valuable in various applications, from industrial processes to scientific research .

Biologische Aktivität

The dicyanoaurate ion, represented as , is a complex of gold that has garnered attention for its diverse biological activities. This article explores its biological implications, including its effects on inflammation, cellular mechanisms, and potential therapeutic applications.

Dicyanoaurate ions are known for their high chemical stability , which facilitates their use in various applications, including gold processing and electroplating. The ion is also a metabolite derived from gold-based drugs, such as auranofin, which are used in treating autoimmune diseases. Its stability is attributed to the strong bonding between gold and cyanide ions, making it a significant compound in both biological and industrial contexts .

Immune Modulation

Dicyanoaurate ions exhibit immunosuppressive properties , particularly in the context of autoimmune diseases. Studies have shown that these ions can influence lymphokine production, which plays a crucial role in immune responses. For instance, they reduce the activity of macrophages, which are vital for inflammation and tissue repair. This effect is mediated through the binding of dicyanoaurate to proteins containing sulfur within the cells, leading to alterations in cytokine production and reduced collagen synthesis .

Interaction with Cellular Channels

Research has demonstrated that dicyanoaurate ions inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channels. At low concentrations, these ions decrease the open probability of CFTR channels, while higher concentrations block channel currents by physically occluding the pore. This dual mechanism suggests that dicyanoaurate may interfere with cellular ion transport processes, potentially leading to broader implications for cellular physiology .

Autoimmune Diseases

Dicyanoaurate ions have been utilized in therapies for conditions such as rheumatoid arthritis. They are believed to exert beneficial effects by modulating immune responses and reducing inflammation. The long-term administration of gold compounds containing dicyanoaurate has been shown to lead to significant clinical improvements in patients with autoimmune disorders .

Antimicrobial Activity

Emerging studies indicate that dicyanoaurate may possess antimicrobial properties. While specific mechanisms are still under investigation, its interactions with microbial membranes could disrupt cellular integrity, leading to bactericidal effects. This potential application is particularly relevant given the increasing resistance to conventional antibiotics .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Tepperman et al. (1994) | Autoimmune Inflammation | Dicyanoaurate ions reduce macrophage activity and collagen production in treated patients. |

| Balfourier et al. (2020) | Rheumatoid Arthritis | Gold complexes show temporal benefits on inflammation markers in clinical settings. |

| Linsdell et al. (2001) | CFTR Channel Inhibition | Demonstrated dual mechanisms of inhibition by dicyanoaurate on CFTR channels, affecting ion transport dynamics. |

Eigenschaften

IUPAC Name |

gold(1+);dicyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CN.Au/c2*1-2;/q2*-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGIPNVHDSSGMAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[Au+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2AuN2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13967-50-5 (potassium salt), 15280-09-8 (hydrochloride salt), 31096-40-9 (ammonium salt) | |

| Record name | Dicyanoaurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014950879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

249.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14950-87-9 | |

| Record name | Dicyanoaurate(1-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14950-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicyanoaurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014950879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DICYANOAURATE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0XSL5544A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.